Human PD-L1 inhibitor III

Immuno-oncology Small molecule inhibitor Binding affinity

BMS-1166 is the sole PD-1/PD-L1 inhibitor validated to block PD-L1 ER-to-Golgi trafficking, preventing glycosylation and surface expression—critical for immune evasion studies. Unlike ineffective analogs (BMS-202, BMS-8, AUNP-12, CA170), it partially restores T cell activation in Jurkat-PD-1 reporter systems. Its IC50 of 1.4 nM makes it 5000-fold more potent than BMS-8, and it serves as a calibrated positive control for SPR screening. Synergistic with PI3K/mTOR inhibitor BEZ235 in colorectal cancer models. Procure this mechanism‑defined tool for reliable immuno‑oncology research.

Molecular Formula C97H155N29O29S
Molecular Weight 2223.5 g/mol
Cat. No. B13919592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman PD-L1 inhibitor III
Molecular FormulaC97H155N29O29S
Molecular Weight2223.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C97H155N29O29S/c1-10-50(6)78(94(153)118-61(20-16-35-108-97(104)105)81(140)116-63(31-36-156-9)86(145)114-58(17-11-13-32-98)82(141)120-64(37-48(2)3)87(146)111-51(7)79(138)119-65(39-53-21-25-56(128)26-22-53)89(148)124-70(44-76(136)137)91(150)125-71(95(154)155)38-49(4)5)126-92(151)68(42-72(100)130)112-73(131)46-109-80(139)67(41-55-45-106-47-110-55)122-84(143)60(19-15-34-107-96(102)103)115-88(147)66(40-54-23-27-57(129)28-24-54)121-90(149)69(43-75(134)135)123-83(142)59(18-12-14-33-99)113-85(144)62(29-30-74(132)133)117-93(152)77(101)52(8)127/h21-28,45,47-52,58-71,77-78,127-129H,10-20,29-44,46,98-99,101H2,1-9H3,(H2,100,130)(H,106,110)(H,109,139)(H,111,146)(H,112,131)(H,113,144)(H,114,145)(H,115,147)(H,116,140)(H,117,152)(H,118,153)(H,119,138)(H,120,141)(H,121,149)(H,122,143)(H,123,142)(H,124,148)(H,125,150)(H,126,151)(H,132,133)(H,134,135)(H,136,137)(H,154,155)(H4,102,103,107)(H4,104,105,108)/t50-,51-,52+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1
InChIKeyMSYPFFUZCWOTRZ-ZLSLFABNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human PD-L1 Inhibitor III (BMS-1166): High-Potency Small Molecule PD-1/PD-L1 Checkpoint Blocker for Immuno-Oncology Research Procurement


Human PD-L1 inhibitor III, also known as BMS-1166, is a synthetic small molecule that disrupts the protein-protein interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1. It is claimed as Example 1166 in Bristol-Myers Squibb's patent WO2015160641A2 [1]. In homogeneous time-resolved fluorescence (HTRF) binding assays, BMS-1166 inhibits the PD-1/PD-L1 interaction with an IC50 of 1.4 nM [2]. Mechanistically, BMS-1166 induces dimerization of PD-L1, thereby blocking its capacity to engage PD-1 and antagonizing the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T cell activation [3].

Why Human PD-L1 Inhibitor III (BMS-1166) Cannot Be Interchanged with Generic PD-1/PD-L1 Inhibitors


Small molecule PD-1/PD-L1 inhibitors vary widely in potency, mechanism, and cellular activity, rendering them non-interchangeable in experimental systems. For instance, BMS-1166 exhibits a 1.4 nM IC50 in HTRF assays, whereas the related compound BMS-8 shows an IC50 of 7.2 μM—a 5000-fold difference in potency . Moreover, some inhibitors like BMS-202 (IC50 = 18 nM) fail to restore T cell activation in cellular reporter assays, while BMS-1166 demonstrates partial restoration capacity [1]. These disparities underscore the necessity for compound-specific validation and procurement based on the precise experimental requirements rather than relying on class-level assumptions of activity.

Quantitative Differentiation Evidence for Human PD-L1 Inhibitor III (BMS-1166) vs. Closest Analogs


Binding Affinity: BMS-1166 Exhibits 5000-Fold Higher Potency than BMS-8 in HTRF Assays

In homogeneous time-resolved fluorescence (HTRF) binding assays, BMS-1166 inhibits the PD-1/PD-L1 interaction with an IC50 of 1.4 nM [1]. In contrast, the related Bristol-Myers Squibb compound BMS-8 exhibits an IC50 of 7.2 μM under comparable assay conditions . This represents a 5,143-fold difference in potency.

Immuno-oncology Small molecule inhibitor Binding affinity

Potency vs. BMS-202: BMS-1166 Demonstrates 13-Fold Superior Biochemical Inhibition

BMS-1166 inhibits PD-1/PD-L1 interaction with an IC50 of 1.4 nM in HTRF assays [1]. The related BMS compound BMS-202 exhibits an IC50 of 18 nM in comparable biochemical assays . BMS-1166 is approximately 13-fold more potent than BMS-202.

Immuno-oncology Small molecule inhibitor Potency comparison

Binding Mode Stability: MD Simulations Reveal BMS-1166 Forms More Stable PD-L1 Complex than BMS-8

Molecular dynamics simulations comparing BMS-1166 and BMS-8 bound to PD-L1 revealed that the conformational fluctuation of PD-L1 was greater upon BMS-8 binding than BMS-1166 binding. The comparison of RMSDs (root-mean-square deviations) of the core scaffolds showed that BMS-1166 had a more stable binding mode than BMS-8 [1].

Computational chemistry Molecular dynamics PD-L1 dimerization

Cellular Activity Profile: BMS-1166 Shows Partial T Cell Activation Restoration, Outperforming Ineffective Analogs

In a Jurkat-PD-1 reporter T cell system activated by PD-L1-expressing stimulator cells, BMS-1166 demonstrated some blocking capacity, though it could not fully restore PD-1 reporter cell activation [1]. In contrast, BMS-202, BMS-1, AUNP-12, CA170, and PD-1/PD-L1-IN-9 were completely ineffective at reducing PD-1-mediated reporter inhibition in the same cellular platform [1].

T cell activation Cellular assay Immunotherapy

Unique Dual Mechanism: ER Export Blockade Plus Dimerization Induction Distinguishes BMS-1166

BMS-1166 operates via a unique dual mechanism not reported for comparator BMS compounds. Beyond inducing PD-L1 dimerization to block PD-1 binding [1], BMS-1166 specifically affects PD-L1 glycosylation and prevents transport of under-glycosylated PD-L1 from the endoplasmic reticulum (ER) to the Golgi, leading to ER accumulation of PD-L1 [2]. This ER export blockade mechanism has not been demonstrated for BMS-8 or BMS-202.

Mechanism of action ER export PD-L1 glycosylation

Optimal Research and Preclinical Application Scenarios for Human PD-L1 Inhibitor III (BMS-1166)


High-Throughput SPR-Based PD-1/PD-L1 Inhibitor Screening and Validation

BMS-1166 serves as a validated positive control for surface plasmon resonance (SPR) screening platforms evaluating novel PD-1/PD-L1 inhibitors. The second-generation SPR platform was successfully validated using BMS-1166, showing blockade effects comparable to previous SPR methods and ELISA [1]. Its well-characterized IC50 of 1.4 nM in HTRF assays [2] provides a reliable benchmark for assay calibration and inter-platform comparison.

Investigating PD-L1 Intracellular Trafficking and ER Export Mechanisms

Unlike other BMS-series PD-L1 inhibitors, BMS-1166 uniquely blocks PD-L1 export from the endoplasmic reticulum to the Golgi, disrupting PD-L1 glycosylation and maturation [1]. Researchers studying PD-L1 post-translational processing, ER retention mechanisms, or immune evasion strategies should select BMS-1166 over analogs such as BMS-8 or BMS-202, which lack this distinct trafficking blockade activity.

T Cell Reporter Assays Requiring Measurable Cellular Activity

In Jurkat-PD-1 T cell reporter systems, BMS-1166 demonstrates partial restoration of T cell activation, whereas BMS-202, BMS-1, AUNP-12, CA170, and PD-1/PD-L1-IN-9 are completely ineffective [1]. For cellular immunology experiments requiring detectable PD-1/PD-L1 pathway modulation, BMS-1166 represents a viable small molecule tool compound when antibody-based approaches are unsuitable.

Combination Therapy Studies with PI3K/mTOR Inhibitors in Colorectal Cancer Models

BMS-1166 combined with the dual PI3K/mTOR inhibitor BEZ235 synergistically suppresses PI3K, p-Akt, p-mTOR, and p-Erk phosphorylation in SW480 and SW480R colorectal cancer cells compared to single-agent treatments [1]. This combination strategy abrogates acquired resistance mechanisms and promotes apoptosis, providing a rational basis for preclinical combination studies where BMS-1166 serves as the PD-1/PD-L1 axis blocker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human PD-L1 inhibitor III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.